molecular formula C22H30O2 B1672715 2,4-di-tert-Butyl-6-(4-methoxybenzyl)phenol CAS No. 71712-03-3

2,4-di-tert-Butyl-6-(4-methoxybenzyl)phenol

Cat. No. B1672715
CAS RN: 71712-03-3
M. Wt: 326.5 g/mol
InChI Key: DLDDIHRRFIDSOW-UHFFFAOYSA-N
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Description

J 2644 is a bioactive chemical.

properties

CAS RN

71712-03-3

Product Name

2,4-di-tert-Butyl-6-(4-methoxybenzyl)phenol

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

2,4-ditert-butyl-6-[(4-methoxyphenyl)methyl]phenol

InChI

InChI=1S/C22H30O2/c1-21(2,3)17-13-16(20(23)19(14-17)22(4,5)6)12-15-8-10-18(24-7)11-9-15/h8-11,13-14,23H,12H2,1-7H3

InChI Key

DLDDIHRRFIDSOW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CC2=CC=C(C=C2)OC

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CC2=CC=C(C=C2)OC

Appearance

Solid powder

Other CAS RN

71712-03-3

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2,4-bis(1,1-dimethylethyl)-6-(4-methoxyphenylmethyl)phenol
J 2644
J-2644
J2644

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4,6-Di-t-butyl-2-(4-methoxybenzyl) phenol was prepared as follows: A solution of 2,4-di-t-butylphenol (57.5 g), 4-methoxybenzyl alcohol (34.5 g) and oxalic acid (2 g) in acetic acid (80 ml) and water (2 ml) was refluxed for 7 hours, diluted with water, and extracted with chloroform. Distillation of the chloroform extract gave an oil (b.p. 200°-210° C. at 2 mm Hg) which crystallized (58 g; 71.4%). The product was recrystallized from methanol to give glistening colorless needles, m.p. 84°-85°; (Found: C, 81.0; H, 9.21. Calc. for C22H30O2 : C, 80.9; H, 9.26%). The pmr spectrum exhibited the following: δ1.30, 9H, S; δ1.38, 9H, S; δ3.79, 3H, S; δ3.83, 2H, S; δ4.62, 1H, S; δ6.84, 2H, D (J=8 Hz); δ7.02, 1H, D (J=2 Hz); δ7.14, 2H, D (J=8 Hz); δ7.23, 1H, D (J=Hz).
Quantity
57.5 g
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
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Quantity
2 mL
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solvent
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Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2,4-di-t-butylphenol (41.2 g), phosphorous acid (2 drops) and toluene (5 ml) was heated to 180°-200° in a three-necked flask fitted with a Dean-Stark trap containing toluene. 4-Methoxybenzyl alcohol (27.6 g) was melted and added in a slow stream to the mixture during 45 min. Heating was continued for a further 15 min by which time the theoretical amount of water (3.6 ml) had distilled. The reaction mixture was then distilled under pressure to give a pale yellow oil which rapidly crystallized. Recrystalization from methanol yielded colorless needless, m.p. and mixed m.p. with authentic material, 84°-85°; yield 59.3 g (91%). Found: C,80.9;H,9.26; calc for C,22H30O2 :C,81.0;H,9.21); 1Hmmr spectrum: δ1.30,9H,S; δ1.38,9H,S; δ3.79,3H,S; δ3.83,2H,S; δ4.61,H,S; δ6.84,2H,D(J=8 Hz); δ7.03, 1H,D(J=2 Hz); δ7.14,2H,D(J=8 Hz); δ7.23,1H,D(J=2 Hz).
Quantity
41.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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